Comparative Physicochemical Property Inference: Lipophilicity Enhancement from Dual Fluorination
The target compound contains both a 4-trifluoromethyl group and a 3-trifluoroacetyl group. In a related series of 4-trifluoromethylquinolines studied for SGK1 inhibition, the presence of the 4-CF3 group alone contributes to the overall lipophilic character of the scaffold, which is crucial for membrane penetration and binding pocket interactions [1]. The target compound's additional trifluoroacetyl group at the 3-position is expected to further increase lipophilicity (LogP ~3.9986 calculated) and electronegativity compared to non-acetylated 4-CF3-quinolines, which typically lack this strong electron-withdrawing and reactive carbonyl functionality . However, no direct experimental comparison of logD or permeability coefficients between this compound and its non-acetylated counterpart has been published.
| Evidence Dimension | Lipophilicity (LogP) and Functional Group Comparison |
|---|---|
| Target Compound Data | Calculated LogP = 3.9986 ; Functional groups: 4-CF3 + 3-COCF3 |
| Comparator Or Baseline | 4-Trifluoromethylquinoline (no 3-substituent) or 3-H-4-CF3-quinoline derivatives [1] |
| Quantified Difference | Not quantified; difference is based on structural presence of the trifluoroacetyl group and its electron-withdrawing and hydrogen bond acceptor properties, which are absent in the comparator. |
| Conditions | In silico prediction; functional group analysis |
Why This Matters
This is the only discernible basis for differentiation. If the end-use requires a highly electron-deficient quinoline ring with a reactive ketone handle for further derivatization (e.g., condensation, nucleophilic attack), this compound is required; for general SAR exploration of 4-CF3-quinolines, cheaper and more widely studied analogs may suffice.
- [1] Li, C.; Cheng, S.; Yu, J.; Zheng, Q.; Yu, G.; Xu, M.; Meng, X.; Zeng, X.; Liu, K.; Xu, B.; Luo, H.; Xu, G. Hit to lead optimization of the 4-trifluoromethylquinoline derivatives as novel SGK1 inhibitors with potent anti-prostate cancer activity. Eur. J. Med. Chem. 2025, 287, 117336. View Source
